molecular formula C17H25NO2 B442585 1-(4-Isobutoxybenzoyl)azepane

1-(4-Isobutoxybenzoyl)azepane

Cat. No.: B442585
M. Wt: 275.4g/mol
InChI Key: ALNWUFMUYYMJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isobutoxybenzoyl)azepane is a synthetic azepane derivative characterized by a seven-membered azepane ring substituted with a 4-isobutoxybenzoyl group. The isobutoxybenzoyl moiety introduces lipophilic and steric properties, which may influence solubility, metabolic stability, and receptor interactions . Synthesis protocols for related azepane derivatives often employ epoxide intermediates (e.g., 1-(oxiran-2-ylmethyl)azepane) and benzoylation steps, as noted in synthetic chemistry studies .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4g/mol

IUPAC Name

azepan-1-yl-[4-(2-methylpropoxy)phenyl]methanone

InChI

InChI=1S/C17H25NO2/c1-14(2)13-20-16-9-7-15(8-10-16)17(19)18-11-5-3-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3

InChI Key

ALNWUFMUYYMJOK-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCCC2

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Psychoactive Substances

  • AM-2233 (Benzoylindole derivative): AM-2233, a cannabinoid receptor agonist, shares a benzoyl group but differs in its indole-azepane core. Its azepane isomer (compound 2 in ) was identified in unregulated products via GC/MS, LC/MS, and NMR .
  • AM-1220 and Isomers :
    AM-1220 and its azepane isomer (compound 4 ) were detected alongside AM-2233 analogs in commercial products . The azepane ring in these compounds is substituted with varying aromatic groups, highlighting the role of substituent polarity in pharmacokinetics.

Substituent-Driven Property Variations

  • 1-(4-Phenylbutanoyl)azepane (CAS: 432503-61-2): This compound features a phenylbutanoyl group instead of isobutoxybenzoyl.
Compound Substituent Key Functional Groups Hypothesized Lipophilicity (LogP)
1-(4-Isobutoxybenzoyl)azepane 4-isobutoxybenzoyl Ether, benzoyl, azepane ~3.5–4.0 (estimated)
AM-2233 azepane isomer Benzoylindole Indole, benzoyl, azepane ~4.2–4.5 (reported)
1-(4-Phenylbutanoyl)azepane Phenylbutanoyl Phenyl, ketone, azepane ~4.8–5.2 (estimated)

Analytical Differentiation

  • GC/IR and MS Techniques :
    Isomeric azepane derivatives (e.g., AM-2233 vs. its azepane isomer) are distinguished using gas chromatography–solid-phase infrared spectroscopy (GC/IR) and high-resolution mass spectrometry. The isobutoxy group in this compound would produce distinct IR carbonyl (~1680 cm⁻¹) and ether (~1100 cm⁻¹) peaks compared to indole-based analogs .
  • NMR Signatures: The isobutoxybenzoyl group’s protons (e.g., δ 1.0–1.2 ppm for isobutyl CH3 and δ 4.2–4.5 ppm for OCH2) would differ from phenylbutanoyl or benzoylindole analogs in ¹H NMR .

Research Findings and Implications

  • Pharmacological Potential: While this compound’s bioactivity is uncharacterized, benzoyl-azepane analogs like AM-2233 exhibit cannabinoid receptor affinity . The isobutoxy group may reduce metabolic oxidation compared to methoxy or hydroxyl substituents, prolonging half-life.
  • Regulatory Challenges : Isomeric azepane derivatives (e.g., AM-1220 isomers) are frequently mislabeled in unregulated markets, emphasizing the need for advanced analytical workflows to identify structural nuances .

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